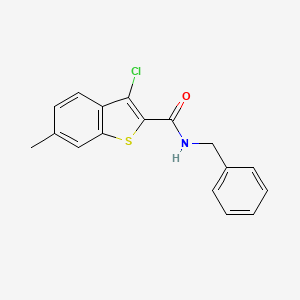

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Description

N-Benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a chloro substituent at position 3, a methyl group at position 6, and a benzylamide moiety at the carboxamide position. The benzothiophene core is known for its aromatic stability and ability to engage in π-π interactions, while the chloro and methyl substituents influence electronic properties and steric bulk.

Properties

IUPAC Name |

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNOS/c1-11-7-8-13-14(9-11)21-16(15(13)18)17(20)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKOOXMPRVKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

Introduction of Substituents: The chlorine and methyl groups are introduced via halogenation and alkylation reactions, respectively.

Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiophene derivatives.

Scientific Research Applications

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has been studied for its interactions with various biological targets, particularly enzymes and receptors involved in inflammatory processes and cancer pathways.

- Anti-inflammatory Properties : Initial studies suggest that this compound may inhibit certain kinases or enzymes associated with inflammatory responses, indicating potential as an anti-inflammatory agent. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a candidate for further exploration in treating pain and inflammation.

- Anticancer Potential : The compound's ability to interact with specific cellular pathways suggests it may serve as a lead compound for developing new anticancer therapies. Research into its mechanisms of action is ongoing, focusing on how it might inhibit cancer cell proliferation or induce apoptosis in malignant cells .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's efficacy in various in vitro and in vivo models:

- In Vitro Studies : Preliminary findings indicate that this compound exhibits potent activity against specific cancer cell lines and may demonstrate low cytotoxicity towards normal cells. These properties suggest a favorable therapeutic index, making it a promising candidate for further development.

- In Vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. For instance, studies involving murine models of inflammation have shown that the compound can significantly reduce inflammatory markers, supporting its potential use as an anti-inflammatory drug .

Structural Analogues and Related Compounds

The study of this compound is enriched by its structural analogues, which share similar functional groups and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-5-nitrofuran-2-carboxamide | Nitro group substitution | Antitubercular activity (MIC = 0.019 – 0.20 μM) |

| N-benzyl-3-chloro-6-methoxy-N-methyl-1-benzothiophene-2-carboxamide | Methoxy group substitution | Potential anticancer activity |

| Benzothiophene carboxamide derivatives | Various substitutions | COX-2 inhibition and anti-malarial effects |

These analogues provide insights into how modifications can enhance or alter biological activity, guiding future synthesis efforts aimed at optimizing therapeutic effects .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Anti-inflammatory Efficacy : A study evaluated the compound's effectiveness in reducing pain responses in animal models compared to traditional NSAIDs, demonstrating comparable or superior efficacy without significant gastrointestinal side effects .

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting mechanisms that warrant further investigation for potential clinical applications .

- Malaria Treatment Potential : Research has indicated that benzothiophene derivatives exhibit promising anti-malarial activity by targeting both erythrocytic and liver stages of Plasmodium parasites, positioning them as candidates for new malaria treatments .

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Polarity

- Chloro and Methyl Groups (Target Compound): The 3-chloro and 6-methyl substituents balance steric bulk and lipophilicity. The absence of additional polar groups (e.g., sulfone or nitro) likely results in moderate solubility in organic solvents .

- The benzodioxol moiety increases polarity, which may improve aqueous solubility compared to the target compound.

- Sulfone and Dual Chloro Substituents : The 1,1-dioxidotetrahydrothiophene (sulfone) group and 3-chlorobenzyl substituent significantly increase molecular weight (468.42 g/mol) and polarity. The sulfone group may enhance hydrogen-bonding capacity, impacting crystal packing and solubility .

Biological Activity

N-benzyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H14ClNOS and a molecular weight of approximately 315.8 g/mol. Its structure features a benzothiophene core, characterized by a thiophene ring fused to a benzene ring, along with a carboxamide functional group. The presence of chlorine and methyl groups at specific positions enhances its chemical reactivity and biological activity.

Target Interactions

Research indicates that this compound may interact with specific enzymes or receptors involved in various disease pathways. Notably, it has been associated with the inhibition of myeloid cell leukemia-1 (Mcl-1), a protein that plays a critical role in cancer cell survival by preventing apoptosis . By downregulating Mcl-1, this compound promotes apoptosis in cancer cells, potentially leading to therapeutic effects against malignancies .

Biochemical Pathways

The compound's action influences several biochemical pathways, particularly those related to apoptosis and inflammation. Its interaction with Mcl-1 leads to increased DNA damage in cancer cells, enhancing the efficacy of existing cancer therapies. Furthermore, preliminary studies suggest that it may inhibit kinases involved in inflammatory responses, indicating potential applications in treating inflammatory diseases.

Biological Activities

This compound exhibits various biological activities, including:

- Anticancer Activity : By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells.

- Anti-inflammatory Properties : Potential inhibition of kinases involved in inflammation suggests therapeutic applications for inflammatory conditions.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties; thus, further studies are warranted to explore this aspect.

In Vitro Studies

Initial studies have shown that this compound has promising activity against various cancer cell lines. For instance, it has been reported to significantly reduce cell viability in Mcl-1 overexpressing cancer cells compared to control groups .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals that this compound exhibits enhanced biological activity due to its unique structural features. The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Chloro-6-methylbenzothiophene | C10H9ClOS | Antimicrobial |

| N-(4-Methylphenyl)-3-chloro-N-(6-methylbenzothiophenesulfonyl) | C18H16ClN2O2S | Anticancer |

| 3-Chloro-N-(phenylmethyl)-6-methylbenzothiophenesulfonamide | C17H15ClN2O2S | Anti-inflammatory |

| This compound | C17H14ClNOS | Anticancer, Anti-inflammatory |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid activation | Thionyl chloride, reflux, 2h | 85-90% | |

| Amide coupling | Benzylamine, DCM, RT, 12h | 48% | |

| Purification | Silica gel chromatography (EtOAc/hexane) | >95% |

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- NMR spectroscopy : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. For example, aromatic protons in the benzothiophene core appear at δ 7.4–8.8 ppm, while the benzyl group shows characteristic peaks near δ 4.5–4.7 ppm (N–CH₂) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (d-spacing < 1 Å) ensures accurate determination of chloro and methyl group orientations .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:

- In vitro assays : Prioritize kinase inhibition (e.g., Src/Abl kinases) and antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays. Use positive controls (e.g., imatinib for kinase inhibition) to validate results .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., K562 leukemia cells) via MTT or ATP-based assays. Dose-response curves (0.1–100 μM) help determine IC₅₀ values .

Advanced: How can synthetic yields be optimized for scale-up without compromising purity?

Answer:

- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side products during coupling .

- Catalytic additives : Use DMAP to accelerate amide bond formation, reducing reaction time and improving yields to ~60% .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, enabling gram-scale synthesis with consistent purity (>98%) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent variation : Systematically modify the benzyl group (e.g., electron-withdrawing substituents) and benzothiophene chloro/methyl positions. Assess changes in kinase inhibition potency using enzymatic assays .

- Bioisosteric replacement : Replace the benzothiophene core with benzofuran or indole analogs to evaluate scaffold flexibility. Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like Abl kinase .

Q. Table 2: Key SAR Findings from Analogous Compounds

| Modification | Biological Impact | Reference |

|---|---|---|

| Chloro → Fluoro | Enhanced solubility; reduced cytotoxicity | |

| Methyl → Ethyl | Improved kinase inhibition (IC₅₀ ↓ 40%) | |

| N-Benzyl → N-Phenyl | Loss of antimicrobial activity |

Advanced: How can researchers address poor aqueous solubility during formulation?

Answer:

- Prodrug design : Introduce phosphate or PEGylated groups to the benzylamine moiety to enhance hydrophilicity .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) for sustained release. Dynamic Light Scattering (DLS) confirms stability .

Advanced: What methodologies elucidate target interactions and mechanisms of action?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified kinases (e.g., Src) with a reported Kd < 50 nM .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Advanced: How should conflicting bioactivity data between studies be resolved?

Answer:

- Purity verification : Use HPLC-MS to rule out impurities (>95% purity required) .

- Assay standardization : Replicate studies under identical conditions (e.g., serum concentration, incubation time). Cross-validate with orthogonal assays (e.g., Western blot for kinase inhibition) .

- Structural analogs : Compare data with closely related compounds (e.g., 3-chloro-6-fluoro analogs) to identify substituent-specific effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.